(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide
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Overview
Description
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylethyl group, and a hydroxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylacetic acid with 1-cyano-2-phenylethylamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce a primary amine.
Scientific Research Applications
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group may interact with enzymes or receptors, while the hydroxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides
- Cyclic vinyl sulfone compounds
Uniqueness
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-15(11-13-7-3-1-4-8-13)19-17(21)16(20)14-9-5-2-6-10-14/h1-10,15-16,20H,11H2,(H,19,21)/t15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAVUQQWUHHLM-LYKKTTPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)NC(=O)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C#N)NC(=O)[C@H](C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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